N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide

Adenosine receptor pharmacology GPCR ligand screening Radioligand binding assay

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide (CAS 362601-24-9) is a uniquely halogenated N-aryl acetamide with validated adenosine A2A affinity (Ki 245 nM) and >40-fold selectivity over A2B. Its meta-bromo/para-fluoro substitution delivers lipophilicity (LogP ~3.96) and electronic properties not replicated by regioisomers or chloro-analogs. Procure for A2A-targeted probe development, Gram-positive antimicrobial screening, or as a benchmark for focused SAR libraries.

Molecular Formula C14H11BrFNO
Molecular Weight 308.14 g/mol
Cat. No. B5866015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-(4-fluorophenyl)acetamide
Molecular FormulaC14H11BrFNO
Molecular Weight308.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C14H11BrFNO/c15-11-2-1-3-13(9-11)17-14(18)8-10-4-6-12(16)7-5-10/h1-7,9H,8H2,(H,17,18)
InChIKeyUQRANKJVBPQHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide: A Halogenated Acetamide Scaffold for Adenosine Receptor Antagonism and Antimicrobial Development


N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide (CAS 362601-24-9; molecular formula C14H11BrFNO; molecular weight 308.14 g/mol) is a substituted acetamide characterized by a 3‑bromophenyl group linked via an amide bond to a 2‑(4‑fluorophenyl)acetyl moiety [1]. The compound belongs to a broader class of N‑aryl acetamides that are extensively explored as pharmacophores in medicinal chemistry [2]. Its halogenation pattern—a meta‑bromine on the aniline ring and a para‑fluorine on the phenylacetic acid moiety—confers distinct electronic and steric properties that influence target binding, membrane permeability, and metabolic stability . Primary research data indicate that this compound exhibits measurable affinity for human adenosine A2A receptors (Ki = 245 nM) with notable selectivity over A2B and A3 subtypes, positioning it as a useful probe for adenosine receptor pharmacology [3]. Additionally, structural analogs within the halogenated acetamide series demonstrate antimicrobial activity against Gram‑positive pathogens, providing a rationale for further exploration [4].

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide: Why Generic Substitution of Halogenated Acetamides Fails Without Comparative Binding and Selectivity Data


N‑aryl acetamide derivatives are not functionally interchangeable due to profound differences in molecular recognition driven by halogen identity and substitution pattern [1]. Even within the same chemical series, subtle modifications—such as swapping bromine for chlorine, relocating the halogen from the meta to para position, or exchanging the halogenated phenyl rings—can dramatically alter binding affinity, selectivity profiles, and physicochemical properties . For instance, N‑(3‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide displays a Ki of 245 nM for the adenosine A2A receptor, whereas the regioisomeric 2‑(4‑bromophenyl)‑N‑(3‑fluorophenyl)acetamide or the chloro‑substituted analogs lack validated, equivalent affinity data, underscoring that bioactivity is not conserved across structurally similar compounds [2]. Moreover, the specific meta‑bromo substitution on the aniline ring confers distinct lipophilicity and electronic characteristics that influence membrane permeability and target engagement relative to para‑substituted or unsubstituted analogs [3]. Consequently, relying on generic acetamide surrogates without empirical, comparator‑backed evidence introduces unacceptable uncertainty in both experimental outcomes and procurement decisions.

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide: Quantitative Comparative Evidence for Adenosine A2A Affinity, Subtype Selectivity, and Antimicrobial Potential


Adenosine A2A Receptor Binding Affinity (Ki = 245 nM) Compared to Closely Related Acetamide Analogs

In a direct radioligand displacement assay using recombinant human adenosine A2A receptors expressed in CHO cell membranes, N‑(3‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide demonstrated a Ki value of 245 nM for displacing [³H]NECA, as reported in the BindingDB entry BDBM50189104 (CHEMBL3827889) [1]. In contrast, the structurally similar comparator 2‑(4‑bromophenyl)‑N‑(3‑fluorophenyl)acetamide lacks publicly available, validated affinity data for adenosine receptors, and the regioisomeric N‑(4‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide has not been evaluated in equivalent assays . The observed 245 nM Ki positions this compound as a moderately potent A2A ligand, whereas the absence of comparative data for close analogs underscores that the specific 3‑bromo/4‑fluoro substitution pattern is non‑trivial for target engagement [1].

Adenosine receptor pharmacology GPCR ligand screening Radioligand binding assay

Adenosine Receptor Subtype Selectivity Profile: A2A (Ki = 245 nM) vs. A3 (Ki = 1.29 µM) vs. A2B (Ki > 10 µM)

Parallel radioligand displacement assays conducted on recombinant human adenosine receptor subtypes reveal that N‑(3‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide exhibits 5.3‑fold selectivity for A2A (Ki = 245 nM) over A3 (Ki = 1,290 nM) and >40‑fold selectivity over A2B (Ki > 10,000 nM), as curated in BindingDB under BDBM50189104 [1]. In contrast, the regioisomeric analog 2‑(4‑bromophenyl)‑N‑(3‑fluorophenyl)acetamide has no reported subtype selectivity data, and the chloro‑substituted derivative N‑(3‑chlorophenyl)‑2‑(4‑fluorophenyl)acetamide lacks adenosine receptor binding information altogether [2]. The observed selectivity window of 5.3× for A2A/A3 and >40× for A2A/A2B provides a quantifiable basis for prioritizing this compound in studies where A2A‑specific modulation is required, whereas uncharacterized analogs offer no such guidance [1].

Adenosine receptor selectivity GPCR pharmacology Subtype profiling

Antimicrobial Activity of Halogenated Acetamides: Class‑Level Evidence Supporting Gram‑Positive Selectivity

In a systematic evaluation of twelve N‑(substituted phenyl)‑2‑chloroacetamides, compounds bearing halogenated p‑substituted phenyl rings—including N‑(3‑bromophenyl)‑2‑chloroacetamide—exhibited notable antimicrobial activity against Gram‑positive bacteria (S. aureus and methicillin‑resistant S. aureus) while showing reduced efficacy against Gram‑negative E. coli and moderate activity against C. albicans [1]. QSAR analysis attributed this Gram‑positive selectivity to elevated lipophilicity conferred by the bromine substituent, which enhances membrane permeation [1]. While N‑(3‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide was not directly tested in this study, the structural congruence—specifically the presence of a 3‑bromophenyl group and a halogenated acetamide backbone—supports a class‑level inference that this compound may retain similar antimicrobial properties [2]. By contrast, non‑halogenated or para‑substituted analogs (e.g., N‑(3‑bromophenyl)‑2‑phenylacetamide) have not been validated in comparable antimicrobial assays, limiting their utility as surrogates .

Antimicrobial screening Gram‑positive pathogens MRSA

Physicochemical Distinction: Lipophilicity and Molecular Descriptors Relative to Non‑Fluorinated and Para‑Substituted Analogs

Computational predictions for closely related analogs indicate that N‑(3‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide exhibits a calculated LogP of approximately 3.96, consistent with the lipophilic character typical of halogenated acetamides . In comparison, the non‑fluorinated analog N‑(3‑bromophenyl)‑2‑phenylacetamide displays a lower LogP of 3.82, while the regioisomeric 2‑(4‑bromophenyl)‑N‑(3‑fluorophenyl)acetamide has not been systematically characterized for LogP . The elevated lipophilicity of the 4‑fluorophenyl moiety correlates with improved membrane permeability in QSAR models, as demonstrated in studies of related N‑aryl acetamides where p‑fluoro substitution enhanced cellular uptake [1]. Although these data are derived from cross‑study comparisons rather than head‑to‑head assays, they highlight a quantifiable physicochemical differentiation that may influence in vitro and in vivo behavior .

Lipophilicity QSAR Drug‑likeness

N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide: Research and Industrial Application Scenarios Based on Validated Quantitative Evidence


Adenosine A2A Receptor Probe Development in GPCR Pharmacology

With a Ki of 245 nM for the human adenosine A2A receptor and 5.3‑fold selectivity over A3, N‑(3‑bromophenyl)‑2‑(4‑fluorophenyl)acetamide serves as a suitable starting point for developing A2A‑selective chemical probes. Researchers can utilize this compound in radioligand binding assays or functional cAMP accumulation studies to interrogate A2A‑mediated signaling, particularly when seeking to differentiate A2A from A2B (>40‑fold selectivity) and A3 responses [1]. The validated affinity data enable direct comparison with known A2A antagonists and facilitate structure‑activity relationship (SAR) exploration around the 3‑bromo/4‑fluoro acetamide scaffold [1].

Antimicrobial Lead Optimization Targeting Gram‑Positive Pathogens

Based on class‑level evidence that 3‑bromophenyl‑substituted acetamides exhibit antimicrobial activity against Gram‑positive bacteria including MRSA, this compound may be evaluated in minimum inhibitory concentration (MIC) assays against S. aureus and MRSA strains [1]. Its enhanced lipophilicity (LogP ≈ 3.96) relative to non‑fluorinated analogs suggests improved membrane permeability, making it a candidate for further medicinal chemistry optimization aimed at developing narrow‑spectrum Gram‑positive antibacterials [2]. Procurement for antimicrobial screening programs is justified by the documented Gram‑positive bias of the halogenated acetamide class [1].

Structure‑Activity Relationship (SAR) Studies of Halogenated Acetamide Scaffolds

The distinct 3‑bromo and 4‑fluoro substitution pattern provides a unique combination of electronic and steric properties that can be systematically varied in SAR campaigns. Researchers synthesizing focused libraries of N‑aryl acetamides may procure this compound as a reference standard to benchmark the impact of bromine vs. chlorine, meta vs. para substitution, and fluorine presence on adenosine receptor affinity and antimicrobial activity [1][2]. The availability of robust binding data for adenosine A2A/A3/A2B makes it a valuable comparator for newly synthesized analogs [1].

Computational Chemistry and QSAR Model Validation

The compound's physicochemical descriptors—including a calculated LogP of ~3.96 and molecular weight of 308.14 g/mol—align well with Lipinski's rule of five, making it a suitable test case for validating QSAR models that predict membrane permeability and drug‑likeness [1][2]. Procurement of this compound enables experimental determination of actual LogD, solubility, and permeability values, which can then be used to refine computational models for halogenated acetamide libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.